molecular formula C12H14Cl2N2O3 B6706789 N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide

Cat. No.: B6706789
M. Wt: 305.15 g/mol
InChI Key: HJXHZVXQPHPSKF-UHFFFAOYSA-N
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Description

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamide group, a dichlorophenyl ring, and an amino-oxoethoxyethyl chain

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c13-9-3-1-2-8(12(9)14)6-11(18)16-4-5-19-7-10(15)17/h1-3H,4-7H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXHZVXQPHPSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)NCCOCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,3-dichlorophenylacetic acid with ethylene glycol to form an ester intermediate. This intermediate is then reacted with ethylenediamine to introduce the amino group. The final step involves the formation of the acetamide group through the reaction with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)acetamide: Similar in structure but lacks the dichlorophenyl ring.

    2-(2,3-dichlorophenyl)acetamide: Lacks the amino-oxoethoxyethyl chain.

    N-(2-(2-aminoethoxy)ethyl)acetamide: Similar but with different substituents on the ethoxyethyl chain.

Uniqueness

N-[2-(2-amino-2-oxoethoxy)ethyl]-2-(2,3-dichlorophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl ring and the amino-oxoethoxyethyl chain allows for diverse interactions and applications that are not possible with simpler analogs.

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